1-(3-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(3-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure, characterized by the presence of amino, bromomethyl, and bromopropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in dehalogenated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated ketones, while reduction can produce amino alcohols.
Scientific Research Applications
1-(3-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and amino group play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one
- 1-(3-Amino-5-(fluoromethyl)phenyl)-2-fluoropropan-1-one
- 1-(3-Amino-5-(iodomethyl)phenyl)-2-iodopropan-1-one
Uniqueness
1-(3-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s chemical behavior, making it suitable for specific reactions and applications that its analogs may not be able to perform as effectively.
Properties
Molecular Formula |
C10H11Br2NO |
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Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[3-amino-5-(bromomethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(12)10(14)8-2-7(5-11)3-9(13)4-8/h2-4,6H,5,13H2,1H3 |
InChI Key |
HNKVNPARTGFTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)CBr)N)Br |
Origin of Product |
United States |
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